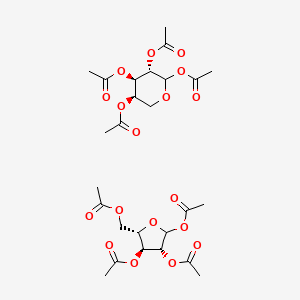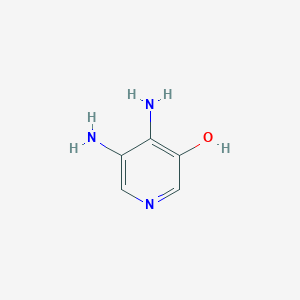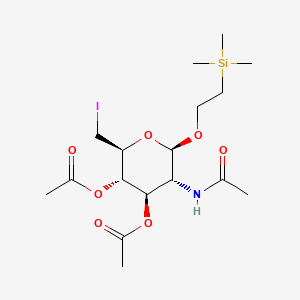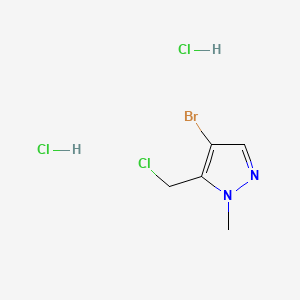
Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose” consists of two acetylated forms of L-arabinose, a pentose sugar. These compounds are often used in carbohydrate chemistry and have applications in various scientific fields due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose are typically synthesized through the acetylation of L-arabinose. The process involves the reaction of L-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine or other bases
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose undergo various chemical reactions, including:
Hydrolysis: Deacetylation to yield L-arabinose
Oxidation: Formation of arabinonic acid derivatives
Reduction: Conversion to arabinitol derivatives
Substitution: Introduction of different functional groups at the acetylated positions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH)
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Substitution: Various nucleophiles under appropriate conditions
Major Products
Hydrolysis: L-arabinose
Oxidation: Arabinonic acid derivatives
Reduction: Arabinitol derivatives
Substitution: Functionalized arabinose derivatives
Aplicaciones Científicas De Investigación
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex carbohydrates and glycosides.
Biology: Serve as substrates for studying enzyme activities, particularly glycosidases.
Medicine: Potential use in drug development, especially in the design of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as precursors for various fine chemicals.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific application. In enzymatic studies, they act as substrates for glycosidases, undergoing hydrolysis to release L-arabinose. In drug development, their acetylated forms can enhance the stability and bioavailability of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,5-Tetra-O-acetyl-D-arabinofuranose
- 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
- 1,2,3,5-Tetra-O-acetyl-α-D-arabinopyranose
Uniqueness
The mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose is unique due to its specific stereochemistry and the presence of both furanose and pyranose forms. This duality allows for diverse reactivity and applications in various fields, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C26H36O18 |
|---|---|
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
[(3R,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate;[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/2C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h2*10-13H,5H2,1-4H3/t2*10-,11-,12+,13?/m10/s1 |
Clave InChI |
CYNZFDMADVEAML-LQOLAYDRSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)





![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)



